molecular formula C16H18BrNO4S B1382394 (3-(Bromomethyl)-1-tosylazetidin-3-yl)(furan-2-yl)methanol CAS No. 1349199-52-5

(3-(Bromomethyl)-1-tosylazetidin-3-yl)(furan-2-yl)methanol

Cat. No.: B1382394
CAS No.: 1349199-52-5
M. Wt: 400.3 g/mol
InChI Key: UHCAWUYUKYWWQW-UHFFFAOYSA-N
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Description

(3-(Bromomethyl)-1-tosylazetidin-3-yl)(furan-2-yl)methanol: is a complex organic compound that features a unique combination of functional groups, including a bromomethyl group, a tosyl-protected azetidine ring, and a furan ring. This compound is of interest in various fields of scientific research due to its potential reactivity and applications in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(Bromomethyl)-1-tosylazetidin-3-yl)(furan-2-yl)methanol typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through a cyclization reaction involving a suitable diamine and an electrophile.

    Introduction of the Tosyl Group: The tosyl group is introduced to protect the azetidine ring, typically using tosyl chloride in the presence of a base such as pyridine.

    Bromomethylation: The bromomethyl group is introduced via a bromomethylation reaction, often using bromomethyl methyl ether or dibromomethane in the presence of a Lewis acid catalyst.

    Attachment of the Furan Ring: The furan ring is attached through a nucleophilic substitution reaction, where the furan derivative reacts with the bromomethylated azetidine intermediate.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(3-(Bromomethyl)-1-tosylazetidin-3-yl)(furan-2-yl)methanol: can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives with different functional groups.

    Reduction: The bromomethyl group can be reduced to a methyl group using reducing agents such as lithium aluminum hydride.

    Substitution: The bromomethyl group can undergo nucleophilic substitution reactions to form a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can yield furan-2-carboxylic acid, while nucleophilic substitution of the bromomethyl group can produce a wide range of substituted azetidines.

Scientific Research Applications

(3-(Bromomethyl)-1-tosylazetidin-3-yl)(furan-2-yl)methanol: has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for the development of new materials.

    Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological assays.

    Industry: It can be used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (3-(Bromomethyl)-1-tosylazetidin-3-yl)(furan-2-yl)methanol involves its interaction with various molecular targets and pathways. The bromomethyl group can act as an electrophile, reacting with nucleophiles in biological systems. The tosyl-protected azetidine ring can undergo deprotection to release the active azetidine, which can interact with enzymes and receptors. The furan ring can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

(3-(Bromomethyl)-1-tosylazetidin-3-yl)(furan-2-yl)methanol: can be compared with other similar compounds, such as:

    (3-(Chloromethyl)-1-tosylazetidin-3-yl)(furan-2-yl)methanol: Similar structure but with a chloromethyl group instead of a bromomethyl group.

    (3-(Bromomethyl)-1-tosylazetidin-3-yl)(thiophene-2-yl)methanol: Similar structure but with a thiophene ring instead of a furan ring.

    (3-(Bromomethyl)-1-tosylazetidin-3-yl)(benzene-2-yl)methanol: Similar structure but with a benzene ring instead of a furan ring.

The uniqueness of This compound

Biological Activity

The compound (3-(Bromomethyl)-1-tosylazetidin-3-yl)(furan-2-yl)methanol is a synthetic organic molecule that has garnered interest due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings, focusing on its pharmacological implications.

Chemical Structure and Properties

The chemical formula for this compound is C12H16BrNO3SC_{12}H_{16}BrNO_3S. Its structure features a bromomethyl group, a tosyl group, and a furan moiety, which may contribute to its biological activity. The compound's properties can be summarized as follows:

PropertyValue
Molecular Weight303.23 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents
LogPNot specified

Synthesis

The synthesis of this compound involves multiple steps, typically starting from readily available precursors. The synthetic route includes the formation of azetidine derivatives followed by bromination and tosylation reactions. Detailed methodologies can be found in patent literature .

Biological Activities

The biological activities of this compound have been explored in various studies, focusing on its potential as an antimicrobial agent and as an inhibitor of specific enzymes.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives containing bromomethyl and tosyl groups can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Enzyme Inhibition

Another important aspect of its biological activity is the inhibition of enzymes such as butyrylcholinesterase (BuChE) and tyrosinase. Compounds with similar structures have demonstrated BuChE inhibitory activity greater than 50%, suggesting potential applications in treating Alzheimer's disease . Additionally, the inhibition of tyrosinase indicates possible uses in cosmetic formulations aimed at skin whitening or anti-aging .

Case Studies

Several case studies highlight the biological implications of compounds related to this compound:

  • Anticancer Activity : A study reported that derivatives showed significant cytotoxic effects against HeLa and HepG2 cancer cell lines, with IC50 values in the micromolar range. This suggests potential for development as anticancer agents .
  • Antioxidant Properties : The compound's ability to scavenge free radicals was evaluated using DPPH assays, showing promising antioxidant activity comparable to known standards .

Research Findings

In-depth research findings indicate the following:

  • Radical Scavenging Activity : The compound exhibits significant radical scavenging capabilities, which are essential for mitigating oxidative stress-related diseases.
  • Cell Viability Studies : In vitro studies demonstrated that treatment with the compound resulted in reduced viability of tumor cells while sparing non-tumor cells, indicating selectivity in its action .

Properties

IUPAC Name

[3-(bromomethyl)-1-(4-methylphenyl)sulfonylazetidin-3-yl]-(furan-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18BrNO4S/c1-12-4-6-13(7-5-12)23(20,21)18-10-16(9-17,11-18)15(19)14-3-2-8-22-14/h2-8,15,19H,9-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHCAWUYUKYWWQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CC(C2)(CBr)C(C3=CC=CO3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18BrNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(3-(Bromomethyl)-1-tosylazetidin-3-yl)(furan-2-yl)methanol
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(3-(Bromomethyl)-1-tosylazetidin-3-yl)(furan-2-yl)methanol

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